molecular formula C18H24N2O4S2 B2718171 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 941924-46-5

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2718171
CAS No.: 941924-46-5
M. Wt: 396.52
InChI Key: MWNIOBJIYACXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a methylamino group, and a dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These methods often use microreactor systems to control reaction kinetics and conditions precisely .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13(2)19-25(21,22)17-12-11-14(3)18(15(17)4)20(5)26(23,24)16-9-7-6-8-10-16/h6-13,19H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNIOBJIYACXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC(C)C)C)N(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.